

Commercial Availability of Nα-Boc-L-asparagine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of $N\alpha$ -Boc-L-asparagine, a critical reagent in peptide synthesis and drug development. This guide includes a detailed summary of commercial suppliers, typical purity levels, and pricing, alongside experimental protocols for its synthesis and quality control. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear and concise understanding of the supply chain and quality assurance processes.

Commercial Availability and Specifications

Nα-Boc-L-asparagine is readily available from a variety of chemical suppliers. The purity of the commercially available product is typically high, often exceeding 98%, as determined by High-Performance Liquid Chromatography (HPLC). The compound is generally supplied as a white to off-white powder.

Below is a summary of representative commercial suppliers and their product specifications. Please note that pricing is subject to change and may vary based on quantity and institutional agreements.

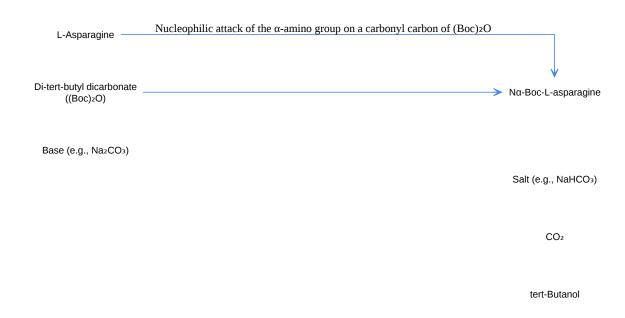
Supplier	Catalog Number	Purity	Quantity	Price (USD)	CAS Number
Sigma- Aldrich	15381	≥98.5% (T)	25 g	\$66.38	7536-55-2[1]
Chem-Impex	01334	≥98% (HPLC)	1 g	\$29.34	7536-55-2
5 g	\$116.67	_			
25 g	\$467.10				
Thermo Scientific Chemicals	A16019.06	98+%	5 g	Varies	7536-55-2
A16019.14	98+%	25 g	Varies	7536-55-2	

Experimental Protocols Synthesis of Nα-Boc-L-asparagine

A common and efficient method for the synthesis of N α -Boc-L-asparagine involves the reaction of L-asparagine with di-tert-butyl dicarbonate (Boc) $_2$ O in an aqueous-organic solvent mixture under basic conditions.

Materials:

- L-asparagine
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Sodium carbonate (Na₂CO₃)
- 1,4-Dioxane
- Deionized water
- Hydrochloric acid (HCl), 37%
- Magnetic stirrer and stir bar


- pH meter or pH paper
- Rotary evaporator
- Büchner funnel and filter paper
- Vacuum oven or desiccator

Procedure:

- In a suitable reaction vessel, dissolve L-asparagine (1.0 eq.) and sodium carbonate (1.0 eq.) in a 1:1 mixture of deionized water and 1,4-dioxane at room temperature with stirring.
- Slowly add di-tert-butyl dicarbonate (1.2 eq.) to the stirring solution.
- Continue to stir the reaction mixture overnight at room temperature.
- After the reaction is complete, remove the 1,4-dioxane by distillation under reduced pressure using a rotary evaporator.
- Cool the remaining aqueous solution in an ice bath and adjust the pH to approximately 2 by the slow addition of 37% hydrochloric acid. A white solid will precipitate.
- Collect the precipitated product by vacuum filtration using a Büchner funnel.
- · Wash the solid product with cold deionized water.
- Dry the purified N α -Boc-L-asparagine under vacuum to a constant weight. A typical yield for this process is around 91%.[2]

Reaction Mechanism:

Click to download full resolution via product page

Synthesis of N α -Boc-L-asparagine.

Quality Control of Nα-Boc-L-asparagine

The quality and purity of $N\alpha$ -Boc-L-asparagine are critical for its successful application in peptide synthesis. A comprehensive quality control process typically involves several analytical techniques.

2.2.1. Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of N α -Boc-L-asparagine.

Instrumentation and Conditions:

HPLC System: A standard HPLC system equipped with a UV detector.

- Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 μm).
- Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).
 - Solvent A: 0.1% TFA in water
 - Solvent B: 0.1% TFA in acetonitrile
- Gradient: A linear gradient from 5% to 95% Solvent B over 20-30 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 214 nm or 220 nm.
- Injection Volume: 10-20 μL.
- Sample Preparation: Dissolve a small amount of $N\alpha$ -Boc-L-asparagine in the initial mobile phase composition.

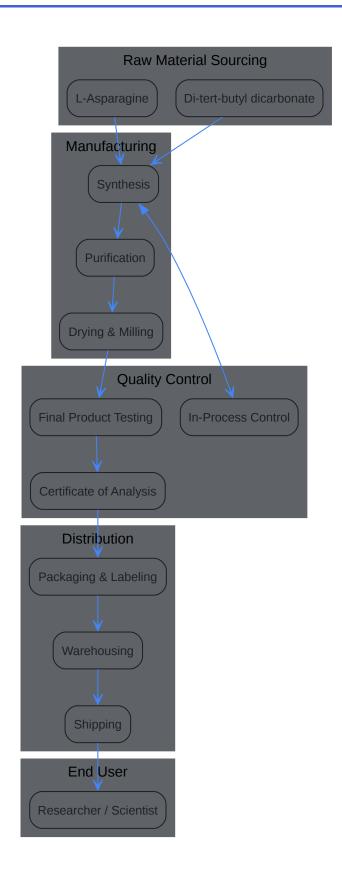
Procedure:

- Equilibrate the HPLC column with the initial mobile phase conditions until a stable baseline is achieved.
- Inject the prepared sample onto the column.
- Run the gradient program and record the chromatogram.
- The purity is calculated by dividing the peak area of the main product by the total area of all peaks in the chromatogram.
- 2.2.2. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR spectroscopy is used to confirm the chemical structure of the synthesized compound.

Typical ¹H NMR Data (in DMSO-d₆):

δ 1.38 (s, 9H): Protons of the tert-butyl group of the Boc protecting group.

- δ 2.36-2.56 (m, 2H): Methylene protons (β -CH₂) of the asparagine side chain.
- δ 4.23 (q, 1H): α -proton of the asparagine backbone.
- δ 6.87 (d, 1H): Amide proton of the Boc group.
- δ 6.91 (br s, 1H) and 7.31 (br s, 1H): Amide protons of the asparagine side chain.
- δ 12.5 (br s, 1H): Carboxylic acid proton.[2]


2.2.3. Other Quality Control Tests

- Melting Point: The melting point is a good indicator of purity. For Nα-Boc-L-asparagine, it is typically around 175-180 °C.[2]
- Optical Rotation: The specific optical rotation is measured to confirm the enantiomeric purity of the L-asparagine derivative.
- Loss on Drying: This test determines the amount of volatile matter (e.g., water or residual solvents) in the sample.
- Assay (Titration): An acid-base titration can be used to determine the percentage of the carboxylic acid-containing compound.

Visualizations

Commercial Supply Chain of Nα-Boc-L-asparagine

Click to download full resolution via product page

Commercial Supply Chain Workflow.

Quality Control Workflow for Nα-Boc-L-asparagine

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. BOC-L-Asparagine synthesis chemicalbook [chemicalbook.com]
- 2. aapep.bocsci.com [aapep.bocsci.com]
- To cite this document: BenchChem. [Commercial Availability of Nα-Boc-L-asparagine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b558379#commercial-availability-of-n-boc-l-asparagine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com